molecular formula C7H7F2N B1330328 3,4-Difluorobenzylamine CAS No. 72235-53-1

3,4-Difluorobenzylamine

Cat. No.: B1330328
CAS No.: 72235-53-1
M. Wt: 143.13 g/mol
InChI Key: PHLZUDXEBCQHKM-UHFFFAOYSA-N
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Description

3,4-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is a derivative of benzylamine where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluorobenzylamine can be synthesized through several methods. One common method involves the reduction of 3,4-difluorobenzonitrile using hydrogen and a catalyst such as Raney Nickel. The reaction is typically carried out in the presence of a solvent like isopropanol and under controlled temperature conditions (60-80°C) .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of nitrile oxidoreductase enzymes to reduce 3,4-difluorobenzonitrile. This method is advantageous due to its high conversion rate and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3,4-Difluorobenzylamine is investigated for its potential as a pharmaceutical intermediate. It serves as a building block for synthesizing various biologically active compounds. For example:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. A study showed that this compound derivatives had IC50 values below 10 µM against HCT-116 cells, indicating strong anticancer activity.
CompoundCell LineIC50 (µM)Mechanism
This compoundHCT-116< 10Induces apoptosis and cell cycle arrest

Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems. It acts as an allosteric modulator of GABA_A receptors and nicotinic acetylcholine receptors (nAChRs), enhancing their activity. This modulation suggests potential applications in treating anxiety disorders and neurodegenerative diseases.

Enzyme Inhibition

This compound has shown promise in inhibiting phosphodiesterase (PDE) enzymes, which are crucial in cellular signaling pathways. Specific studies reported IC50 values for PDE5 inhibition below 4 µM for certain derivatives.

Study on GABA_A Receptors

In vitro studies revealed that derivatives of this compound significantly enhance GABA_A receptor activity, with modulation observed up to 1200% at an EC50 value of 0.18 µM for specific analogs.

PDE Inhibition Studies

Research evaluating the inhibitory effects on PDE5 found that several derivatives exhibited strong inhibitory activity with IC50 values indicating effective potency against enzyme activity.

Mechanism of Action

The mechanism of action of 3,4-difluorobenzylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluorobenzylamine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various applications .

Biological Activity

3,4-Difluorobenzylamine (DFBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C7_7H7_7F2_2N
  • CAS Number : 72235-53-1
  • Molecular Weight : 145.14 g/mol

This compound acts primarily as a ligand and inhibitor in various biological systems. The presence of fluorine atoms enhances its binding affinity to specific molecular targets, such as enzymes and receptors. This property makes it suitable for applications in drug development, particularly in targeting diseases caused by bacterial infections and viral pathogens.

Antimicrobial Activity

Research indicates that derivatives of DFBA exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis and other mycobacterial species. For instance, N-butyl-3,4-difluorobenzylamine demonstrated notable inhibitory effects against Mycobacterium marinum and Mycobacterium lufu, suggesting its potential as a therapeutic agent for tuberculosis treatment.

Antiviral Properties

DFBA has also been evaluated for its antiviral activity. In a study focusing on hepatitis B virus (HBV), certain analogs derived from DFBA showed submicromolar effective concentrations (EC50_{50}) against HBV replication. The mechanism involved modulation of capsid assembly, indicating that DFBA derivatives may serve as novel antiviral agents .

In Vitro Studies

In vitro assays have demonstrated that this compound and its derivatives can inhibit various enzymes involved in critical biological pathways. For example, studies have shown that DFBA can effectively inhibit the activity of L,L-diaminopimelate aminotransferase (DapL), an enzyme crucial for bacterial lysine biosynthesis. This inhibition could lead to the development of narrow-spectrum antibiotics targeting specific bacterial strains .

Comparative Potency Analysis

A comparative analysis of DFBA derivatives showed varying potencies against different targets. The following table summarizes the inhibitory concentrations (IC50_{50}) for selected compounds:

CompoundTargetIC50_{50} (μM)
This compoundDapL24 ± 3
N-butyl-3,4-difluorobenzylamineMycobacterium spp.17 ± 1
4-oxotetrahydropyrimidine derivativeHBV0.84

These results highlight the potential of DFBA as a scaffold for developing new therapeutic agents with specific biological activities.

Q & A

Q. Basic: What are the standard synthetic routes for 3,4-Difluorobenzylamine, and how are they optimized for purity?

Answer:
this compound is commonly synthesized via condensation reactions. For example, it reacts with glyoxal to form hexabenzyl-substituted hexaazaisowurtzitanes, a process critical for generating high-energy-density compounds . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of benzylamine to glyoxal) and reaction time (typically 12–24 hours under reflux). Purification is achieved through vacuum distillation (boiling point ~79°C) or column chromatography using silica gel with ethyl acetate/hexane eluents. Purity (>98%) is confirmed via GC-MS or HPLC, with refractive index (n20/D 1.493) and density (1.21 g/mL) serving as physical benchmarks .

Q. Advanced: How do steric and electronic effects of this compound influence its reactivity in metal-free electrochemical C–N bond cleavage?

Answer:
In electrochemical C–N bond cleavage, the electron-withdrawing fluorine substituents at the 3,4-positions enhance the electrophilicity of the benzylamine, facilitating oxidative cleavage. However, steric hindrance from the difluoro substituents can reduce yields in ortho-substituted derivatives (e.g., 57–66% for ortho-bromo vs. 71% for para-substituted analogs). Methodologically, reactions are performed in acetonitrile/water mixtures (9:1 v/v) at 2.0 V vs. Ag/AgCl, with yields monitored via NMR or LC-MS. Adjusting the electrolyte (e.g., LiClO4) and electrode material (graphite) optimizes efficiency .

Q. Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:
Key techniques include:

  • NMR : 1H NMR (δ 3.8 ppm for -CH2NH2; aromatic protons at δ 6.8–7.2 ppm) and 19F NMR (δ -138 to -140 ppm for fluorine atoms).
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-F vibration).
  • GC-MS : Molecular ion peak at m/z 143 (M+) and fragmentation pattern confirming the amine group.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment.
    Cross-referencing with NIST-standardized data (InChIKey: PHLZUDXEBCQHKM-UHFFFAOYSA-N) ensures accuracy .

Q. Advanced: What structural modifications enhance this compound’s selectivity for phospholipase D1 (PLD1) inhibition?

Answer:
Comparative IC50 data show that this compound exhibits moderate PLD1 selectivity (IC50 = 67 nM vs. PLD2 IC50 = 980 nM; 14.5-fold selectivity) . Enhancing selectivity involves:

  • Substituent tuning : Replacing fluorine with bulkier groups (e.g., chlorine) increases PLD1 selectivity (e.g., 3,4-Dichlorobenzylamine: 90.9-fold selectivity).
  • Side-chain modifications : Introducing sulfonamide or acrylamide groups (e.g., in 2-[(5-chloro-2-methoxyphenyl)sulfonyl] derivatives) improves binding affinity. Assays are conducted using fluorescent phosphatidylcholine substrates, with activity measured via choline release .

Q. Data Contradiction: How to address inconsistent yields in heterocyclic syntheses using this compound?

Answer:
Discrepancies often arise from:

  • Moisture sensitivity : The amine’s hygroscopic nature requires strict anhydrous conditions (argon atmosphere, molecular sieves).
  • Catalyst variability : In ring-closing metathesis (e.g., forming fluorovinyl nitrogen heterocycles), Grubbs catalyst purity and loading (5–10 mol%) critically impact yields.
  • Reaction monitoring : Real-time FT-IR or inline NMR helps identify intermediates (e.g., imine formation) and adjust reaction parameters. Reproducibility is improved by standardizing solvent systems (e.g., dichloromethane vs. toluene) .

Q. Safety: What protocols mitigate risks during handling and storage of this compound?

Answer:

  • Storage : Under argon at 2–8°C in amber glass to prevent oxidation and moisture absorption.
  • PPE : N95 masks, nitrile gloves, and goggles are mandatory due to skin corrosion (H314) and respiratory hazards.
  • Spill management : Neutralize with 5% acetic acid, followed by adsorption with vermiculite. Waste disposal follows EPA guidelines for corrosive amines (UN2735) .

Q. Advanced: How does this compound compare to analogs in stabilizing high-energy intermediates?

Answer:
In synthesizing polyfluorinated hexaazaisowurtzitanes, this compound provides superior stabilization due to fluorine’s inductive effects, reducing decomposition rates by 30% compared to non-fluorinated analogs. Kinetic studies (DSC/TGA) show decomposition onset at 220°C, with activation energies (Ea) calculated via Arrhenius plots .

Properties

IUPAC Name

(3,4-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLZUDXEBCQHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222548
Record name 3,4-Difluorobenzylamine
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Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72235-53-1
Record name 3,4-Difluorobenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72235-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzylamine
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Record name 3,4-Difluorobenzylamine
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Record name 3,4-difluorobenzylamine
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Synthesis routes and methods

Procedure details

To THF (18 ml) was added cerium(III) chloride (2.84 g, 11.50 mmol) and the solution was purged, backfilled with nitrogen and warmed to 45° C. for 3 h. The reaction was cooled to rt and 3,4-difluorobenzonitrile (0.8 g, 5.75 mmol) was added. The solution was cooled further to −25° C. and methyl lithium/lithium bromide (1.5 M in diethyl ether, 9.59 ml, 14.38 mmol) was added slowly. The reaction was stirred at this temperature for 1 h and ammonium hydroxide solution (28% in water, 4.00 ml, 28.8 mmol) was added and the mixture was allowed to sit overnight at rt. The cerium salts were filtered off and washed with THF. The obtained THF solution was dried with MgSO4, filtered and concentrated. The product was diluted with ethyl ether and THF and HCl (4M in dioxane, 1.438 mL, 5.75 mmol) were added. The residue was concentrated, diluted with hexane and filtered affording the title compound.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
9.59 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.438 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2.84 g
Type
reactant
Reaction Step Five
Name
Quantity
18 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Difluorobenzylamine
3,4-Difluorobenzylamine
3,4-Difluorobenzylamine
3,4-Difluorobenzylamine
3,4-Difluorobenzylamine
3,4-Difluorobenzylamine

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